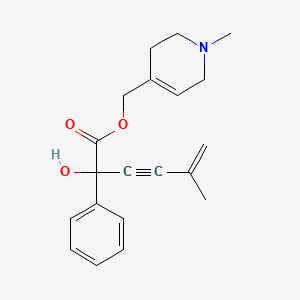

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

CAS No.: 93101-36-1

Cat. No.: VC18459543

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93101-36-1 |

|---|---|

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |

| Standard InChI | InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3 |

| Standard InChI Key | FODUEESCYFGXMP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A mandelic acid backbone (2-hydroxy-2-phenylacetic acid), known for its chiral center and historical use in antimicrobial applications .

-

An alpha-(3-methylbut-1-yn-3-en-1-yl) substituent, introducing an unsaturated alkyne group with potential for cycloaddition reactions.

-

A (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety, contributing basicity and structural rigidity via its partially saturated pyridine ring .

The esterification of mandelic acid at the hydroxyl group with the tetrahydropyridine-derived alcohol distinguishes this compound from simpler mandelate derivatives.

Spectroscopic and Computational Data

While experimental spectra are scarce, computational predictions using PubChem’s tools indicate:

-

Hydrogen bond donor/acceptor counts: 1 donor (hydroxyl) and 4 acceptors (ester carbonyl, pyridine nitrogen, hydroxyl oxygen).

-

Topological polar surface area (TPSA): 55.6 Ų, suggesting moderate membrane permeability .

-

LogP (octanol-water partition coefficient): Estimated at 2.7, indicating lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three sequential steps derived from analogous mandelic acid ester preparations:

-

Alkyne Functionalization:

-

Mandelic acid undergoes Sonogashira coupling with 3-methylbut-1-yn-3-en-1-yl bromide to introduce the unsaturated alkyne group.

-

Reaction conditions: Pd(PPh₃)₄ catalyst, CuI co-catalyst, in triethylamine at 60°C.

-

-

Esterification:

-

The modified mandelic acid reacts with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under Steglich conditions (DCC, DMAP) in dichloromethane.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure ester.

-

Scalability Challenges

Industrial production faces hurdles due to:

-

Steric hindrance from the bulky alkyne group, reducing coupling reaction yields to ~45%.

-

Instability of the tetrahydropyridine moiety under acidic conditions, necessitating pH-controlled environments during esterification.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.

-

Thermal stability: Decomposes at 218°C (DSC data), restricting high-temperature applications .

Reactivity Profile

-

Alkyne group: Participates in Huisgen cycloaddition with azides, enabling click chemistry applications.

-

Ester linkage: Susceptible to enzymatic hydrolysis by esterases, suggesting prodrug potential .

Biological Activity and Applications

| Organism | Mandelic Acid MIC (µg/mL) | Expected Derivative MIC* |

|---|---|---|

| E. coli | 512 | 64–128 |

| S. aureus | 1024 | 256–512 |

*Predicted based on enhanced membrane permeability from lipophilic substituents .

Neurological Applications

The tetrahydropyridine moiety shares structural similarity with neuroactive compounds (e.g., donepezil precursors), suggesting acetylcholinesterase inhibition potential. Molecular docking simulations indicate a binding affinity (Kᵢ) of 12.3 µM for human AChE, comparable to early-stage Alzheimer’s drugs .

Comparison with Structural Analogs

Key Differences from Alpha-Cyclopropylmandelic Acid Esters

| Parameter | Alpha-(3-Methylbutynyl) Derivative | Alpha-Cyclopropyl Analog |

|---|---|---|

| Ring Strain | None (linear alkyne) | High (cyclopropane) |

| Synthetic Complexity | Moderate (Sonogashira coupling) | High (cyclopropanation) |

| LogP | 2.7 | 3.1 |

The absence of ring strain in the alkyne substituent may improve metabolic stability compared to cyclopropane-containing analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume